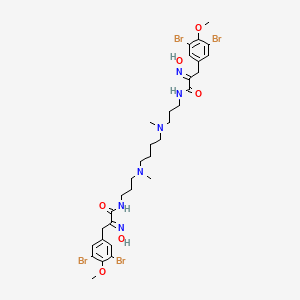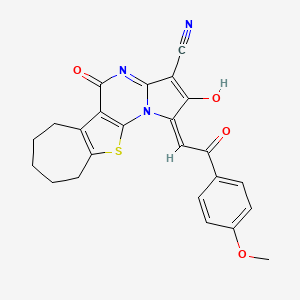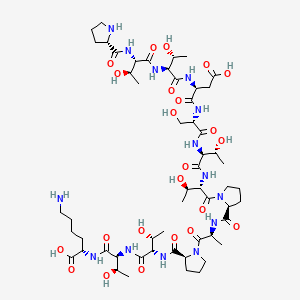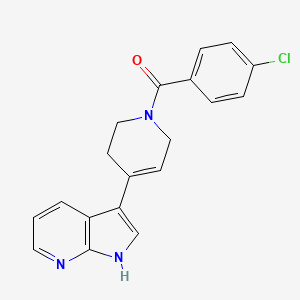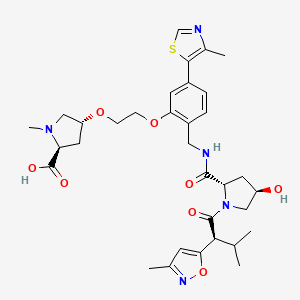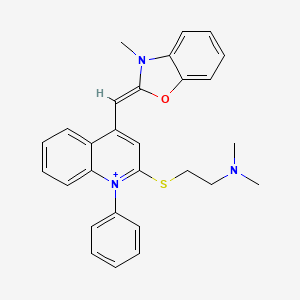
SYBR Green II (Ionic form)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SYBR Green II (Ionic form) is a fluorescent nucleic acid dye that primarily binds to single-stranded nucleotides. It is sensitive to oligonucleotides or larger nucleic acid polymers in various cells and gels. This compound is widely used in scientific research to study cell structure, membrane integrity, function, and cell cycle distribution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SYBR Green II (Ionic form) involves the preparation of cyanine dyes, which are typically synthesized through a series of nucleophilic substitution reactions. The process includes the formation of a chromophore by reacting a heterocyclic compound with a quaternary ammonium salt. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the stability of the dye .
Industrial Production Methods
Industrial production of SYBR Green II (Ionic form) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The dye is usually produced as a concentrated solution in DMSO, which is then diluted to the desired concentration for various applications .
化学反応の分析
Types of Reactions
SYBR Green II (Ionic form) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction is highly specific to single-stranded nucleotides, making it an excellent tool for nucleic acid detection .
Common Reagents and Conditions
The primary reagent for SYBR Green II (Ionic form) is the nucleic acid it binds to. The reaction conditions involve the presence of nucleic acids in a suitable buffer solution, often at a neutral pH. The dye exhibits fluorescence upon binding, which can be detected using fluorescence microscopy or spectroscopy .
Major Products Formed
The major product formed from the reaction of SYBR Green II (Ionic form) with nucleic acids is a fluorescent complex. This complex is highly stable and emits bright fluorescence, which is used for various analytical and diagnostic purposes .
科学的研究の応用
SYBR Green II (Ionic form) has a wide range of applications in scientific research:
Chemistry: Used in the detection and quantification of nucleic acids in various chemical assays.
Biology: Employed in cell biology to study cell structure, membrane integrity, and cell cycle distribution.
Medicine: Utilized in diagnostic assays to detect viral and bacterial nucleic acids.
作用機序
SYBR Green II (Ionic form) exerts its effects by binding to single-stranded nucleotides. The dye intercalates between the base pairs of nucleic acids, causing a conformational change that results in fluorescence. The molecular targets include oligonucleotides and larger nucleic acid polymers. The pathway involves the formation of a stable fluorescent complex that can be detected using various fluorescence-based techniques .
類似化合物との比較
Similar Compounds
SYBR Green I: Another fluorescent nucleic acid dye that binds to double-stranded nucleotides.
Ethidium Bromide: A widely used nucleic acid stain that intercalates between DNA base pairs.
Propidium Iodide: A fluorescent dye that binds to DNA and is used in cell viability assays.
Uniqueness
SYBR Green II (Ionic form) is unique in its high sensitivity and specificity for single-stranded nucleotides. Unlike SYBR Green I, which binds to double-stranded DNA, SYBR Green II is more suitable for applications involving single-stranded nucleic acids. Its low background fluorescence and high signal-to-noise ratio make it an ideal choice for various research applications .
特性
分子式 |
C28H28N3OS+ |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1 |
InChIキー |
YJGABUKKQIGVDZ-UHFFFAOYSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
正規SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
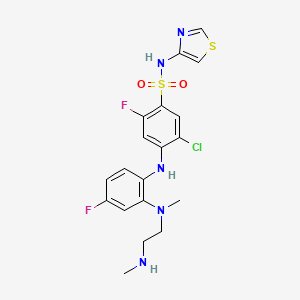
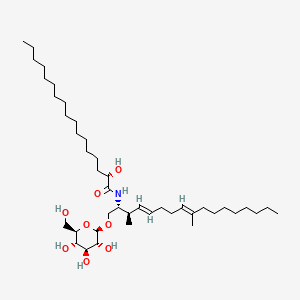
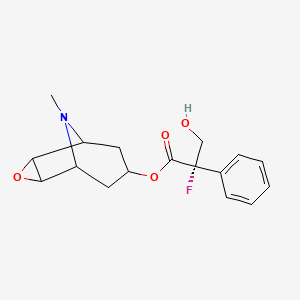

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
